2-(Benzyloxy)-4-(2-methoxyethoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 2-(Benzyloxy)-4-(2-methoxyethoxy)aniline typically involves the reaction of 2-(benzyloxy)aniline with 2-(2-methoxyethoxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(Benzyloxy)-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines.
Scientific Research Applications
2-(Benzyloxy)-4-(2-methoxyethoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
2-(Benzyloxy)-4-(2-methoxyethoxy)aniline can be compared with other similar compounds such as:
2-(Benzyloxy)aniline: Lacks the 2-methoxyethoxy group, making it less soluble in polar solvents.
4-(2-Methoxyethoxy)aniline: Lacks the benzyloxy group, affecting its reactivity and interaction with other molecules.
2-(Benzyloxy)-4-methoxyaniline: Contains a methoxy group instead of the 2-methoxyethoxy group, altering its chemical properties and applications.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-2-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-9-10-19-14-7-8-15(17)16(11-14)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSDCHOPUACMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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